Increased Lipophilicity (LogP) vs. Unsubstituted 2-Chloropropiophenone Enhances Membrane Permeability
The para-methyl substitution on 2-chloro-1-(4-methylphenyl)-1-propanone increases its calculated partition coefficient (LogP) to approximately 2.7–2.8, compared to a LogP of 2.5 for the unsubstituted parent compound 2-chloropropiophenone (CAS 6084-17-9) [1] . This difference of 0.3–0.4 LogP units translates to a roughly 2- to 2.5-fold increase in lipophilicity, which can substantially enhance passive membrane diffusion in cell-based assays or improve extraction efficiency in biphasic liquid-liquid systems [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.805 (Molbase); LogP = 2.7 (Chembase) |
| Comparator Or Baseline | 2-Chloropropiophenone (CAS 6084-17-9): LogP = 2.49660 |
| Quantified Difference | ΔLogP ≈ +0.3 to +0.4 (target vs. parent) |
| Conditions | Predicted LogP values from chemical databases; experimental validation recommended for specific solvent systems |
Why This Matters
Higher lipophilicity directly impacts bioavailability and sample preparation protocols, making this compound a superior choice for applications requiring enhanced organic-phase partitioning or membrane permeability.
- [1] Molbase. 2-chloro-1-(4-methylphenyl)propan-1-one. LogP: 2.805. https://qiye.molbase.cn/ View Source
